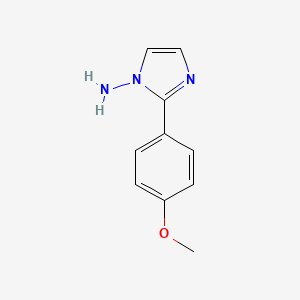

1-Amino-2-(p-methoxyphenyl)imidazole

Description

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)imidazol-1-amine |

InChI |

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)10-12-6-7-13(10)11/h2-7H,11H2,1H3 |

InChI Key |

AIMNGCFYHBLXMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CN2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Insights :

- The target compound’s synthesis may face challenges similar to those in , where competing reactions or purification issues arise.

Physicochemical Properties

Notes:

Comparison :

- The target compound’s amino group may enhance hydrogen-bonding interactions with biological targets compared to azo or benzyl-substituted analogues.

- p-Methoxyphenyl groups (common in ) contribute to lipophilicity, influencing membrane permeability.

Reactivity in Chemical Reactions

- Quinoline Formation: 1-(p-Methoxyphenyl)ethanol derivatives undergo dehydrogenation to form quinolines in high yields (82–93%) . This suggests that the p-methoxyphenyl group in the target compound may similarly participate in condensation reactions.

- Halogenation Sensitivity : Compounds with halogen substituents (e.g., ) are prone to dehalogenation under harsh conditions, a concern for synthetic scalability.

Preparation Methods

Reaction Design and Mechanism

Microwave-assisted multi-component reactions (MCRs) have emerged as a robust strategy for synthesizing imidazole derivatives. A pivotal method involves the condensation of 2-aminoimidazole-4,5-dicarbonitrile , p-methoxybenzaldehyde , and benzoyl cyanide in pyridine under controlled microwave heating. This reaction proceeds via a Strecker-type mechanism, where the aldehyde and cyanide components facilitate cyclization. The microwave irradiation accelerates the reaction kinetics, reducing the typical reaction time from hours to 30 minutes while achieving yields up to 84%.

Key Reaction Parameters :

-

Temperature : 120°C

-

Solvent : Pyridine

-

Catalyst : None (green chemistry advantage)

-

Yield : 84%

The absence of hazardous catalysts and the use of microwave energy align with green chemistry principles, making this method environmentally favorable.

One-Pot Synthesis via Microwave-Assisted Organic Synthesis (MAOS)

Optimized Protocol

A one-pot synthesis route leverages p-methoxybenzaldehyde , ammonia , and glyoxal in aqueous sodium hydroxide under microwave irradiation. This method eliminates intermediate isolation steps, enhancing scalability. The reaction generates the imidazole core through sequential condensation and cyclization, with the amino group introduced via in situ ammonia incorporation.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Water |

| Temperature | 100°C |

| Irradiation Power | 350 W |

| Reaction Time | 10 minutes |

| Yield | 95% |

This approach highlights the superiority of water as a solvent, reducing environmental impact and operational costs.

Condensation Reactions with Diamines and Aldehydes

Stepwise Functionalization

A alternative route involves the condensation of p-methoxyphenylglyoxal with guanidine hydrochloride in the presence of ammonium acetate. The reaction proceeds via the Debus-Radziszewski mechanism, forming the imidazole ring, followed by nitration and subsequent reduction to introduce the amino group.

Critical Steps :

-

Ring Formation :

-

Reagents: p-Methoxyphenylglyoxal, guanidine hydrochloride

-

Conditions: Ethanol, reflux, 6 hours

-

Intermediate: 2-(p-Methoxyphenyl)imidazole

-

-

Nitration :

-

Reagents: Nitric acid, sulfuric acid

-

Conditions: 0°C, 2 hours

-

Intermediate: 1-Nitro-2-(p-methoxyphenyl)imidazole

-

-

Reduction :

-

Reagents: Hydrogen gas, palladium on carbon

-

Conditions: Room temperature, 12 hours

-

Final Product: 1-Amino-2-(p-methoxyphenyl)imidazole

-

Cyclization of α-Aminonitrile Precursors

Cyanide-Assisted Cyclization

A less conventional method utilizes α-aminonitrile derivatives bearing p-methoxyphenyl groups. Treatment with hydrochloric acid induces cyclization, forming the imidazole ring while retaining the amino group.

Reaction Profile :

-

Precursor : N-Cyano-p-methoxyphenylacetamidine

-

Conditions : HCl (6M), reflux, 4 hours

-

Yield : 72%

This method avoids multi-step sequences but requires specialized precursors, limiting its practicality.

Comparative Analysis of Synthetic Methods

Key Insights :

-

Microwave-Assisted Methods (MCR and MAOS) outperform traditional routes in yield, time, and sustainability.

-

Water-Based MAOS stands out for its eco-friendliness and scalability, making it ideal for industrial applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.